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molecular formula C8H5ClN2O B1592890 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 918515-16-9

4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B1592890
M. Wt: 180.59 g/mol
InChI Key: DYWWVLQMUUZZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09328112B2

Procedure details

A mixture of 4-chloro-1H-pyrrolo[2,3-b]pyridine (15 g, 98 mmol) and hexamethylenetetramine (25.00 g, 178 mmol) in aqueous acetic acid (33%, 15 mL) was heated at 100° C. overnight. After cooling, the mixture was poured into ice-water and stirred for several minutes. The solid material was collected by filtration, washed with water, and dried in vacuo to provide the title compound. MS (ESI+) m/z 181 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[CH:10][C:3]=12.C1N2CN3CN(C2)CN1C3.[C:21](O)(=[O:23])C>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][CH:9]=[C:10]([CH:21]=[O:23])[C:3]=12

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Name
Quantity
25 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for several minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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